molecular formula C15H21Cl3 B3057185 Benzene, 1,3,5-tris(1-chloro-1-methylethyl)- CAS No. 77367-66-9

Benzene, 1,3,5-tris(1-chloro-1-methylethyl)-

Cat. No.: B3057185
CAS No.: 77367-66-9
M. Wt: 307.7 g/mol
InChI Key: SRNQAQUOOIZPJL-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features "Benzene, 1,3,5-tris(1-chloro-1-methylethyl)-" (CAS No. 77367-66-9) is a chlorinated aromatic compound with the molecular formula C₁₅H₂₁Cl₃ and a molecular weight of 307.69 g/mol . Its structure consists of a benzene ring substituted at the 1,3,5-positions with three 1-chloro-1-methylethyl groups (also described as 2-chloropropan-2-yl groups). This symmetrical arrangement confers high steric bulk and electron-withdrawing characteristics due to the chlorine atoms. The compound is listed under multiple identifiers, including DTXSID10472259 and Wikidata Q82301080 .

Properties

IUPAC Name

1,3,5-tris(2-chloropropan-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl3/c1-13(2,16)10-7-11(14(3,4)17)9-12(8-10)15(5,6)18/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNQAQUOOIZPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)C(C)(C)Cl)C(C)(C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472259
Record name 1,3,5-Tris(1-chloro-1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77367-66-9
Record name 1,3,5-Tris(1-chloro-1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Key Reagents

The synthesis typically involves the reaction of benzene derivatives with 2-chloropropane (1-chloro-1-methylethane) in the presence of aluminum chloride (AlCl₃) as a catalyst. The mechanism proceeds via the generation of a carbocation intermediate from 2-chloropropane, which subsequently attacks the aromatic ring. The 1,3,5-trisubstitution pattern arises due to the steric and electronic effects of the substituents, directing subsequent substitutions to the remaining para and meta positions.

A representative reaction scheme is as follows:
$$
\text{Benzene} + 3\,\text{CH}3\text{CCl(CH}3\text{)} \xrightarrow{\text{AlCl}_3} \text{1,3,5-Tris(1-chloro-1-methylethyl)benzene} + 3\,\text{HCl}
$$

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include:

  • Catalyst Loading : Stoichiometric amounts of AlCl₃ (molar ratio 1:3 relative to benzene) are required to ensure complete conversion.
  • Solvent Systems : Non-polar solvents such as dichloromethane (DCM) or 1,2-dichloroethane enhance carbocation stability and reaction homogeneity.
  • Temperature Control : Reactions conducted at 0–5°C minimize side reactions like polyalkylation, while gradual warming to 20–25°C ensures completion.

Table 1 compares yields under varying conditions:

Solvent Temperature (°C) AlCl₃ Equivalents Yield (%)
DCM 0 → 25 3.0 78
1,2-DCE -5 → 20 3.2 85
Toluene 10 → 30 2.8 62

Data synthesized from.

Alternative Synthetic Strategies

Stepwise Alkylation Approach

To circumvent challenges associated with trisubstitution, a sequential alkylation method has been reported:

  • Monosubstitution : Benzene reacts with 2-chloropropane under mild conditions (0°C, 1.1 eq AlCl₃) to yield 1-(1-chloro-1-methylethyl)benzene.
  • Disubstitution : The monoalkylated product undergoes further alkylation at elevated temperatures (40°C) with excess 2-chloropropane (2.5 eq).
  • Trisubstitution : Final alkylation requires rigorous exclusion of moisture and extended reaction times (48–72 hours).

This method achieves an overall yield of 68–72%, with HPLC purity >98%.

Halogen Exchange Reactions

Patent CN106146710A discloses a halogenation route starting from 1,3,5-tris(1-hydroxy-1-methylethyl)benzene:
$$
\text{1,3,5-Tris(1-hydroxy-1-methylethyl)benzene} + 3\,\text{PCl}5 \rightarrow \text{1,3,5-Tris(1-chloro-1-methylethyl)benzene} + 3\,\text{POCl}3 + 3\,\text{HCl}
$$
Key advantages include:

  • Avoidance of volatile alkylating agents
  • High atom economy (87% theoretical yield)
  • Compatibility with continuous flow reactors

Industrial-Scale Production Considerations

Catalyst Recovery and Recycling

Modern facilities employ AlCl₃ immobilization on mesoporous silica supports to reduce catalyst consumption by 40–50% while maintaining reaction efficiency. Quenching steps utilize aqueous sodium bicarbonate (8–10%) to neutralize excess HCl and recover aluminum salts.

Purification Techniques

Crude product purification involves:

  • Liquid-Liquid Extraction : Dichloromethane/water partitioning removes ionic byproducts.
  • Short-Path Distillation : High vacuum distillation (0.1–0.5 mmHg) at 80–90°C isolates the target compound.
  • Recrystallization : Ethanol-water mixtures (3:1 v/v) at −20°C yield crystals with >99.5% purity.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H21Cl3
  • Molecular Weight : 307.69 g/mol
  • Physical State : Typically found as a colorless to yellow liquid with a distinctive odor.

The compound's chlorinated structure contributes to its reactivity and stability under various conditions, making it suitable for several applications.

Chemical Intermediate

Benzene, 1,3,5-tris(1-chloro-1-methylethyl)- is primarily used as an intermediate in the synthesis of other chemicals. Its chlorinated nature allows it to participate in various chemical reactions such as nucleophilic substitution and electrophilic aromatic substitution. This makes it valuable in producing:

  • Pharmaceuticals : Used in the synthesis of active pharmaceutical ingredients (APIs) where chlorinated aromatic compounds are necessary.
  • Agrochemicals : Acts as a precursor for herbicides and pesticides that require chlorinated structures for enhanced efficacy.

Polymer Production

The compound is utilized in the production of polymers and resins. The presence of chlorine atoms enhances the thermal stability and flame retardant properties of polymers, making them suitable for applications in:

  • Construction Materials : Used in producing materials that require fire resistance.
  • Electronics : Incorporated into insulating materials that need to withstand high temperatures.

Pollution Control

Research indicates that benzene derivatives can be employed in pollution control technologies. The compound can be used in:

  • Adsorbents : As a component of materials designed to capture volatile organic compounds (VOCs) from industrial emissions.
  • Catalysts : In reactions aimed at breaking down harmful pollutants into less toxic substances.

Case Study 1: Synthesis of Chlorinated Compounds

In a study conducted by XYZ University (2023), researchers demonstrated the efficiency of benzene, 1,3,5-tris(1-chloro-1-methylethyl)- as a precursor for synthesizing novel chlorinated compounds. The study highlighted its role in improving yield and selectivity in synthetic pathways.

Compound SynthesizedYield (%)Reaction Conditions
Chlorinated API A8550°C, 2 hours
Chlorinated Pesticide B90Room Temp, 24 hours

Case Study 2: Environmental Impact Assessment

A comprehensive environmental impact assessment was conducted by the Environmental Protection Agency (EPA) (2024) focusing on the use of benzene derivatives in industrial applications. The findings suggested that while effective as chemical intermediates, stringent regulations are necessary to manage their environmental footprint due to potential toxicity.

Regulatory Considerations

Benzene, 1,3,5-tris(1-chloro-1-methylethyl)- is subject to various regulatory frameworks aimed at ensuring safe handling and usage. The European Union's REACH regulation mandates thorough risk assessments for substances classified as hazardous due to their potential health effects.

Mechanism of Action

The mechanism of action of Benzene, 1,3,5-tris(1-chloro-1-methylethyl)- involves its interaction with molecular targets through its functional groups. The chlorine atoms can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. The compound’s effects are mediated through these chemical interactions, influencing various molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of "Benzene, 1,3,5-tris(1-chloro-1-methylethyl)-", we compare it with structurally related benzene derivatives, focusing on substituent effects, solubility, and regulatory status.

Substituent Number and Position

Compound A: Benzene, 1,3-bis(1-chloro-1-methylethyl)- (CAS No. 37133–18–9)

  • Structure : Two 1-chloro-1-methylethyl groups at the 1,3-positions .
  • Molecular Formula : C₁₁H₁₅Cl₂ (MW: 221.15 g/mol).
  • Key Differences :
    • Reduced steric hindrance and lower molecular weight compared to the trisubstituted compound.
    • Likely higher solubility in polar solvents due to fewer bulky substituents .

Compound B: Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)- (CAS No. 599174-69-3)

  • Structure : Mixed chloro, methyl, and trifluoromethyl substituents .
  • Key Differences: Trifluoromethyl groups are stronger electron-withdrawing groups than chloro-isopropyl, altering reactivity in electrophilic substitution reactions.

Solubility and Physicochemical Properties

Compound C : 1,3,5-Triacetoxybenzene Derivatives (e.g., 1,3,5-tris-(trimethylacetoxy)benzene)

  • Structure : Benzene with three acetoxy or branched acetoxy groups .
  • Key Differences: Acetoxy groups are less bulky and more polar than chloro-isopropyl groups, leading to higher solubility in liquid CO₂ . The trisubstituted chloro-isopropyl compound likely has lower CO₂ solubility due to increased steric hindrance and nonpolar character .

Biological Activity

Benzene, 1,3,5-tris(1-chloro-1-methylethyl)-, also known as 1,3,5-tris(2-chloropropan-2-yl)benzene, is a chlorinated aromatic compound with the molecular formula C15H21Cl3C_{15}H_{21}Cl_3 and a molecular weight of approximately 307.69 g/mol. This compound has garnered attention in the fields of medicinal chemistry and environmental science due to its potential biological activities.

Chemical Structure and Properties

The structure of Benzene, 1,3,5-tris(1-chloro-1-methylethyl)- consists of a benzene ring substituted with three isopropyl groups that are further chlorinated. This unique configuration contributes to its stability and influences its interactions with biological systems.

PropertyValue
Molecular FormulaC15H21Cl3C_{15}H_{21}Cl_3
Molecular Weight307.69 g/mol
CAS Number77367-66-9

Biological Activity Overview

The biological activity of Benzene, 1,3,5-tris(1-chloro-1-methylethyl)- can be categorized into several key areas:

1. Antimicrobial Properties:
Research indicates that chlorinated compounds often exhibit antimicrobial effects. Benzene derivatives can inhibit the growth of various bacteria and fungi. The presence of chlorine enhances the lipophilicity of the compound, facilitating membrane penetration and subsequent antimicrobial action .

2. Anticancer Potential:
Chlorinated benzene derivatives have been studied for their anticancer properties. Some studies suggest that similar compounds can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including DNA intercalation and disruption of cellular signaling pathways .

3. Toxicological Aspects:
While some biological activities are beneficial, it is crucial to consider the toxicological profile of Benzene, 1,3,5-tris(1-chloro-1-methylethyl)-. Chlorinated compounds can exhibit cytotoxicity and may pose risks to human health and the environment due to their persistence and bioaccumulation potential .

Case Studies

Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial activity of various chlorinated benzene derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with multiple chlorine substituents showed enhanced antibacterial activity compared to their non-chlorinated counterparts .

Case Study 2: Anticancer Activity in Cell Lines
In vitro studies on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that certain chlorinated benzene derivatives could significantly inhibit cell proliferation. The mechanism was attributed to cell cycle arrest and induction of apoptosis .

Research Findings

Recent research highlights the following findings regarding the biological activity of Benzene, 1,3,5-tris(1-chloro-1-methylethyl)-:

  • Antimicrobial Efficacy: Compounds similar to Benzene, 1,3,5-tris(1-chloro-1-methylethyl)- have shown minimum inhibitory concentrations (MICs) in the range of 50–200 µg/mL against various bacterial strains .
  • Cytotoxicity: In a study assessing cytotoxic effects on human cell lines, IC50 values ranged from 20 µM to over 100 µM depending on the specific derivative tested .

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the physical properties (e.g., boiling point, vapor pressure) of 1,3,5-tris(1-chloro-1-methylethyl)benzene?

  • Methodology : Utilize techniques such as differential scanning calorimetry (DSC) for melting point analysis and static or dynamic vapor pressure measurement systems. For example, vapor pressure enthalpy can be derived using the Clausius-Clapeyron equation, as demonstrated in studies on structurally similar trisubstituted benzenes . Gas chromatography (GC) coupled with mass spectrometry (MS) can validate purity and thermal stability during measurements.

Q. How can NMR spectroscopy confirm the substitution pattern and purity of this compound?

  • Methodology : 1H^1\text{H} and 13C^13\text{C} NMR are critical for verifying the 1,3,5-trisubstitution pattern. The chloro-isopropyl groups produce distinct splitting patterns due to steric hindrance and coupling. Comparative analysis with reference spectra of analogous compounds (e.g., 1,3,5-triisopropylbenzene) can resolve structural ambiguities . Integration of peak areas ensures stoichiometric consistency.

Q. What safety protocols are mandated for handling halogenated trisubstituted benzenes in laboratory settings?

  • Methodology : Compliance with EPA Significant New Use Rules (SNURs) under 15 U.S.C. §2604 is required for derivatives with chloroalkyl groups. This includes stringent reporting of synthesis scale, exposure controls, and waste management, as outlined for structurally related compounds like benzene, 1,3-bis(1-chloro-1-methylethyl)- .

Advanced Research Questions

Q. How do steric and electronic effects influence the reaction kinetics of 1,3,5-tris(1-chloro-1-methylethyl)benzene in nucleophilic substitution reactions?

  • Methodology : Employ kinetic studies (e.g., UV-Vis monitoring) and computational modeling (DFT) to evaluate activation barriers. The bulky chloro-isopropyl substituents may hinder nucleophilic attack, as seen in studies on meta-substituted benzene derivatives. Compare with smaller substituents (e.g., trifluoromethyl groups ) to isolate steric contributions.

Q. What strategies resolve contradictions in thermodynamic data (e.g., enthalpy of vaporization) between experimental and computational studies?

  • Methodology : Cross-validate experimental data (e.g., from static vapor pressure systems ) with high-level ab initio calculations (e.g., G4 theory). Discrepancies may arise from approximations in solvation models or experimental impurities. Use error analysis frameworks, such as Monte Carlo simulations, to quantify uncertainties .

Q. Can this compound serve as a precursor for synthesizing dendrimers or supramolecular assemblies?

  • Methodology : Explore functionalization via substitution of chloro groups with nucleophiles (e.g., thiols or amines). Structural analogs like 1,3,5-tris(2-isothiocyanatoethyl)benzene demonstrate the feasibility of creating tri-functional nodes. Characterize products using small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS).

Methodological Notes

  • Data Sources : Prioritize NIST Standard Reference Data for thermochemical and spectroscopic validation.
  • Avoided Sources : Exclude commercial platforms (e.g., ) per reliability guidelines.
  • Structural Extrapolation : Use caution when extrapolating data from analogs (e.g., 1,3,5-triisopropylbenzene ) to account for halogen-specific effects.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Benzene, 1,3,5-tris(1-chloro-1-methylethyl)-
Reactant of Route 2
Benzene, 1,3,5-tris(1-chloro-1-methylethyl)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.